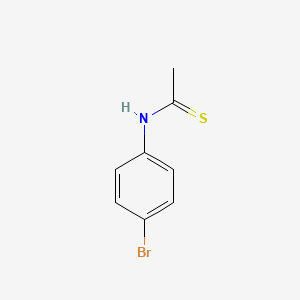

N-(4-bromophenyl)ethanethioamide

Description

Structure

3D Structure

Properties

CAS No. |

20980-00-1 |

|---|---|

Molecular Formula |

C8H8BrNS |

Molecular Weight |

230.13 g/mol |

IUPAC Name |

N-(4-bromophenyl)ethanethioamide |

InChI |

InChI=1S/C8H8BrNS/c1-6(11)10-8-4-2-7(9)3-5-8/h2-5H,1H3,(H,10,11) |

InChI Key |

NTUJCOHECNHZIH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=S)NC1=CC=C(C=C1)Br |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N 4 Bromophenyl Ethanethioamide

Established Synthetic Pathways for N-Arylthioamides

The synthesis of N-arylthioamides, including N-(4-bromophenyl)ethanethioamide, is primarily achieved through the thionation of the corresponding amide, N-(4-bromophenyl)acetamide. This transformation involves the replacement of the amide's carbonyl oxygen with a sulfur atom.

The precursor, N-(4-bromophenyl)acetamide, can be synthesized by reacting 4-bromoaniline (B143363) with acetic acid under reflux. nih.govresearchgate.net The resulting precipitate is then purified to yield the desired acetamide (B32628). nih.govresearchgate.net

Direct Thioamidation Procedures and Catalyst Development

Direct thioamidation methods offer a streamlined approach to synthesizing thioamides. One common method involves the use of thionating agents like phosphorus pentasulfide (P4S10) or Lawesson's Reagent. chemrxiv.orgnih.govorganic-chemistry.org Lawesson's Reagent is often preferred as it allows for milder reaction conditions compared to P4S10. organic-chemistry.org The reaction typically involves heating the corresponding amide with Lawesson's Reagent in a suitable solvent like toluene (B28343) or xylene. numberanalytics.com

Recent advancements have focused on developing more environmentally friendly and efficient catalytic systems. For instance, a catalyst-free, water-mediated thioamidation has been developed, reacting aldehydes with elemental sulfur and amines at room temperature. chemistryviews.org This method proposes the in-situ formation of a polysulfide that acts as the sulfur source. chemistryviews.org Another approach utilizes thiourea (B124793) as a sulfur transfer reagent in a three-component reaction with aryl aldehydes and N,N-dimethylformamide (DMF) under transition-metal-free conditions. nih.gov

Catalytic methods for the conversion of amides to thioamides have also been explored, employing sulfactive catalysts like molybdenum or tungsten at elevated temperatures. google.com These catalyzed reactions demonstrate high selectivity and yield. google.com

Carbon-Sulfur Bond Formation Strategies

The core of thioamide synthesis lies in the formation of the carbon-sulfur double bond. The most traditional and widely used method is the thionation of an existing amide using reagents like Lawesson's Reagent. nih.govnumberanalytics.com

Alternative strategies, often involving multi-component reactions, build the thioamide functionality from different starting materials. The Willgerodt-Kindler reaction, for example, typically reacts an aryl alkyl ketone with elemental sulfur and an amine. chemrxiv.org This reaction's scope has been expanded to include various starting materials like aldehydes and alkenes. chemrxiv.org

Other innovative methods include:

A three-component reaction of alkynes, elemental sulfur, and aliphatic amines, which is atom-economical. organic-chemistry.org

A decarboxylative strategy involving the reaction of arylacetic acids, amines, and elemental sulfur powder without a transition metal catalyst. organic-chemistry.orgnih.gov

A one-pot synthesis from benzyl (B1604629) chlorides, amines, and elemental sulfur, which also avoids transition metals. researchgate.net

Mechanistic Investigations of Thioamide Synthesis

The mechanism of thionation using Lawesson's Reagent is well-studied. In solution, Lawesson's Reagent exists in equilibrium with a more reactive dithiophosphine ylide. nih.govorganic-chemistry.org This ylide reacts with the carbonyl group of the amide to form a four-membered thiaoxaphosphetane intermediate. nih.govorganic-chemistry.org The ring then fragments in a process similar to the Wittig reaction, driven by the formation of a stable phosphorus-oxygen double bond, to yield the final thioamide. organic-chemistry.org

In the three-component reaction using thiourea, it is proposed that the aldehyde first reacts with an amine (derived from DMF hydrolysis) to form an iminium intermediate. This intermediate is then attacked by thiourea, which, after oxidation, yields the thioamide product. nih.gov For water-mediated reactions with elemental sulfur, the proposed mechanism involves the formation of a polysulfide from the amine and sulfur, which then acts as the nucleophilic sulfur source. chemistryviews.org

Functionalization and Derivatization Strategies via the this compound Scaffold

The this compound molecule offers two primary sites for further chemical modification: the bromine atom on the phenyl ring and the ethanethioamide core.

Transformations at the Bromine Moiety (e.g., cross-coupling reactions)

The bromine atom on the aromatic ring is a versatile handle for introducing molecular diversity, primarily through transition metal-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the para-position of the phenyl ring.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for forming new C-C bonds. N-(4-bromophenyl) derivatives can be coupled with various arylboronic acids to synthesize biaryl structures. researchgate.netnih.gov For instance, the Suzuki coupling of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine with different arylboronic acids has been successfully demonstrated using a Pd(PPh3)4 catalyst. researchgate.net

| Bromo-Aryl Substrate | Coupling Partner | Catalyst | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine | Arylboronic acids | Pd(PPh3)4 | K3PO4 | 1,4-Dioxane/H2O | 58-72% | researchgate.net |

| (E)-4-bromo-N-((4-bromothiophen-2-yl)methylene)-2-methylaniline | Arylboronic acids | Pd(PPh3)4 | - | - | Moderate | nih.gov |

Other Cross-Coupling Reactions:

Sonogashira Coupling: This reaction couples aryl halides with terminal alkynes, providing access to aryl-substituted alkynes. It is typically catalyzed by palladium and copper complexes. organic-chemistry.org

C-S Cross-Coupling: The bromine can be substituted with a thiol-containing fragment. For example, 2-(4-bromophenyl)-benzothiazole has been coupled with various thiols using a copper(I) iodide catalyst under microwave-assisted conditions. rsc.org

Cross-Ullman Reaction: A multimetallic catalysis approach using nickel and palladium has been developed to couple aryl bromides with aryl triflates, enabling the synthesis of diverse biaryls. nih.gov

Modifications at the Ethanethioamide Core

The thioamide group itself is more reactive than its amide counterpart and can undergo various transformations. nih.gov

Reactions at the Sulfur Atom: The sulfur atom is nucleophilic and can react with electrophiles. For example, thioamides can be S-arylated using diaryliodonium salts under metal-free conditions to form aryl thioimidates. nih.gov

Cyclization Reactions: Thioamides are key precursors for the synthesis of sulfur- and nitrogen-containing heterocycles. A classic example is the Hantzsch thiazole (B1198619) synthesis, where a thioamide reacts with an α-haloketone to form a thiazole ring. youtube.comspringerprofessional.de The sulfur of the thioamide acts as a nucleophile, attacking the α-carbon of the haloketone, initiating a sequence of reactions that leads to the cyclized product. youtube.com

Transamidation: The C(S)-N bond in certain activated thioamides can be cleaved and reformed with different amines. This transamidation reaction allows for the modification of the nitrogen substituent of the thioamide group. chemrxiv.org

Green Chemistry Approaches in this compound Synthesis

The development of synthetic methodologies that align with the principles of green chemistry is a paramount objective in modern organic chemistry. For the synthesis of this compound and related N-aryl thioamides, this involves a shift away from traditional methods that often rely on hazardous reagents, toxic solvents, and energy-intensive conditions. Greener alternatives focus on improving efficiency, reducing waste, and utilizing more environmentally benign materials and energy sources. These approaches include microwave-assisted synthesis, ultrasound-promoted reactions, the use of green solvents, and solvent-free reaction conditions.

Microwave-Assisted Synthesis

Microwave irradiation has become a valuable tool in organic synthesis, offering significant advantages over conventional heating methods, such as dramatically reduced reaction times, lower energy consumption, and often higher product yields. nih.govclockss.org This technology has been successfully applied to various thioamide syntheses.

One prominent application is in the thionation of amides using Lawesson's reagent. A solvent-free, microwave-assisted approach allows for the rapid and high-yield conversion of amides to their corresponding thioamides, circumventing the need for dry, high-boiling point solvents like toluene or xylene. nih.gov This method is directly applicable to the conversion of N-(4-bromophenyl)acetamide to this compound.

Another key microwave-assisted route is the Kindler thioamide synthesis, a three-component reaction involving an aldehyde, an amine, and elemental sulfur. organic-chemistry.org Employing microwave flash heating in a high-boiling, recyclable solvent such as 1-methyl-2-pyrrolidone (NMP) can produce thioamides in minutes, compared to hours with conventional heating. organic-chemistry.org Furthermore, primary thioamides can be synthesized from nitriles using ammonium (B1175870) sulfide (B99878) in methanol (B129727) under microwave irradiation, a process that is significantly faster than reactions at room temperature and avoids the use of toxic, gaseous hydrogen sulfide under high pressure. thieme-connect.comresearchgate.net

Ultrasound-Assisted Synthesis

The use of ultrasonic irradiation provides a mechanical, rather than thermal, means of energizing chemical reactions. The phenomenon of acoustic cavitation—the formation, growth, and collapse of microscopic bubbles—generates localized high temperatures and pressures, which can dramatically enhance reaction rates, particularly in heterogeneous systems. researchgate.netnih.gov

This technique has been effectively used for the synthesis of thioamides. For instance, ultrasound can promote the conversion of amides to thioamides using phosphorus pentasulfide (P₂S₅) in a heterogeneous mixture, leading to improved yields and shorter reaction times compared to silent reactions. acs.org Ultrasound has also been shown to facilitate the Willgerodt–Kindler reaction. A green and facile synthesis of thioamide derivatives has been demonstrated using a bio-polymeric nanocatalyst (Cu(I)@Chitosan) in aqueous media under ultrasonic conditions, highlighting a sustainable pathway. researchgate.net The use of ultrasound in water can lead to excellent yields and high selectivity for various reactions, often eliminating the need for catalysts and organic solvents. nih.gov

Synthesis in Green Solvents

Replacing volatile and toxic organic solvents with environmentally benign alternatives is a cornerstone of green chemistry. Water and Deep Eutectic Solvents (DES) are two classes of green solvents that have been explored for thioamide synthesis.

Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. rhhz.net An efficient synthesis of thioamides from aldehydes and N-substituted formamides has been developed using sodium sulfide as the sulfur source in water. organic-chemistry.orgorganic-chemistry.org This method is practical and avoids hazardous reagents. Recently, a catalyst-free, mild synthesis of thioamides was reported in water, relying on the reaction of dithioesters with a diverse range of amines, which can be easily scaled up. organic-chemistry.orgorganic-chemistry.org

Deep Eutectic Solvents (DES), typically formed from a mixture of a halide salt (like choline (B1196258) chloride) and a hydrogen bond donor (like urea), are biodegradable, non-volatile, and inexpensive. A highly efficient green protocol for synthesizing thioamides from aldehydes or ketones, secondary amines, and elemental sulfur has been developed using a choline chloride-urea based DES. rsc.orgrsc.org This system acts as both the solvent and catalyst, eliminating the need for additional organic solvents or catalysts and allowing for the recycling of the reaction medium. rsc.orgrsc.org

Solvent-Free Synthesis

Conducting reactions without a solvent (neat or under solid-state conditions) minimizes waste and simplifies product purification. These reactions can be promoted by grinding or by heating, often in conjunction with microwave irradiation.

An efficient, solvent-free method for the synthesis of 3,5-diaryl-1,2,4-thiadiazoles involves the oxidative dimerization of thioamides by grinding them with N-Bromosuccinimide (NBS) at room temperature. deepdyve.com While this is a subsequent reaction of thioamides, it demonstrates the utility of solvent-free grinding. More directly, a metal-free and solvent-free Friedel-Crafts arylation of isothiocyanates using a Brønsted superacid has been developed to produce thioamides in excellent yields and short reaction times. rsc.org This method is applicable to the synthesis of N-aryl thioamides from an aryl isothiocyanate. Additionally, the thionation of amides with Lawesson's reagent can be performed under solvent-free microwave conditions, providing a clean and rapid route to thioamides. nih.gov

Research Findings on Green Synthesis of Thioamides

The following table summarizes various green chemistry approaches applicable to the synthesis of N-aryl thioamides.

| Green Method | Precursors | Reagents/Catalysts | Conditions | General Yields | Key Advantages | References |

|---|---|---|---|---|---|---|

| Microwave-Assisted | Amides | Lawesson's Reagent | Solvent-free, MW irradiation | High | Rapid, no solvent, high yield. | nih.gov |

| Microwave-Assisted | Nitriles | Ammonium sulfide | Methanol, MW irradiation (80-130°C) | Good to Excellent | Avoids H₂S gas, fast, simple purification. | thieme-connect.comresearchgate.net |

| Ultrasound-Assisted | Amides | P₄S₁₀ | Heterogeneous mixture, sonication | Good | Improved yields and shorter reaction times. | acs.org |

| Ultrasound-Assisted | Aldehydes, Amines, Sulfur | Cu(I)@Chitosan | Aqueous media, sonication | Good to Excellent | Biocompatible catalyst, aqueous medium. | researchgate.net |

| Green Solvent (DES) | Aldehydes/Ketones, Amines, Sulfur | Choline chloride-urea | 45-60°C | 76-93% | Biodegradable, recyclable solvent/catalyst system. | rsc.orgrsc.org |

| Green Solvent (Water) | Dithioesters, Amines | None (catalyst-free) | Room temperature | Good to Excellent | No catalyst, mild conditions, scalable. | organic-chemistry.orgorganic-chemistry.org |

| Solvent-Free | Isothiocyanates, Arenes | Triflic acid | Neat, short reaction times | Excellent | Metal-free, rapid, simple work-up. | rsc.org |

Spectroscopic and Structural Analysis of N 4 Bromophenyl Ethanethioamide

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by mapping the chemical environments of protons (¹H NMR) and carbon atoms (¹³C NMR).

For N-(4-bromophenyl)ethanethioamide, ¹H NMR spectroscopy would be expected to reveal distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons on the 4-bromophenyl ring would typically appear as a set of doublets in the downfield region (around 7.0-8.0 ppm) due to their distinct electronic environments. The methyl protons of the ethanethioamide group would produce a singlet in the upfield region (around 2.0-3.0 ppm). The N-H proton of the thioamide group would appear as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration.

In ¹³C NMR spectroscopy, a key indicator for the thioamide functional group is the chemical shift of the thiocarbonyl carbon (C=S). This peak is expected to appear significantly downfield, typically in the range of 190-210 ppm, which distinguishes it from the carbonyl carbon of an amide (typically 160-180 ppm). The carbon atoms of the 4-bromophenyl ring would show signals in the aromatic region (110-140 ppm), with the carbon atom bonded to the bromine atom exhibiting a characteristic shift. The methyl carbon would be observed in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic CH | 7.0 - 8.0 | Doublet of doublets |

| NH | Variable | Broad singlet |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=S | 190 - 210 |

| Aromatic C-Br | ~120 |

| Aromatic C-N | ~140 |

| Aromatic CH | 120 - 135 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and its conformational properties.

In the IR spectrum of this compound, the N-H stretching vibration is expected to appear as a sharp band in the region of 3100-3300 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the methyl group would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The thioamide group has several characteristic bands, including the "thioamide I" band (primarily C=S stretching) which is expected around 1500-1550 cm⁻¹, and the "thioamide II" band (a mix of N-H bending and C-N stretching) around 1300-1400 cm⁻¹. The C-Br stretching vibration would appear in the fingerprint region, typically below 700 cm⁻¹.

Raman spectroscopy would provide complementary information. The C=S stretching vibration, which can be weak in the IR spectrum, often gives a strong signal in the Raman spectrum. Aromatic ring vibrations would also be prominent.

Table 3: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| N-H Stretch | 3100 - 3300 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| Thioamide I (C=S Stretch) | 1500 - 1550 |

| Thioamide II (N-H Bend, C-N Stretch) | 1300 - 1400 |

Mass Spectrometry for Molecular Ion Characterization and Fragmentation Studies

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

For this compound, the mass spectrum would show a molecular ion peak [M]⁺ corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺).

Common fragmentation pathways would likely involve the cleavage of the thioamide group. This could lead to the formation of a 4-bromophenylaminyl radical cation or a 4-bromophenyl isothiocyanate fragment. Another likely fragmentation would be the loss of the ethanethioyl group to give the 4-bromoaniline (B143363) fragment ion.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If suitable crystals of this compound could be grown, this technique would provide detailed information on bond lengths, bond angles, and intermolecular interactions in the solid state.

The crystal structure would reveal the planarity of the thioamide group and the dihedral angle between the phenyl ring and the thioamide plane. It would also elucidate the nature of intermolecular hydrogen bonding, likely involving the N-H group as a donor and the sulfur atom of the thiocarbonyl group as an acceptor, leading to the formation of supramolecular structures such as chains or dimers.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N-(4-bromophenyl)acetamide |

| 4-bromoaniline |

Computational and Theoretical Investigations of N 4 Bromophenyl Ethanethioamide

Electronic Structure and Molecular Geometry Optimization via Quantum Chemistry

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties and the three-dimensional arrangement of atoms in N-(4-bromophenyl)ethanethioamide.

Conformational Landscapes and Isomerism

The ethanethioamide group attached to the bromophenyl ring can exhibit rotational isomerism. Computational studies on similar amide and thioamide derivatives often reveal the existence of different conformers with varying energies. For this compound, the rotation around the C-N bond connecting the phenyl ring and the ethanethioamide moiety would be a key area of investigation. DFT calculations can map the potential energy surface associated with this rotation, identifying the most stable conformer (the global minimum) and any other low-energy isomers. The planarity or non-planarity of the molecule, influenced by steric hindrance and electronic effects, would also be a critical aspect of its conformational analysis. The relative energies of these conformers are important for understanding the compound's behavior in different environments.

Prediction and Interpretation of Spectroscopic Data

Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules, providing a powerful tool for their characterization.

Computational NMR Chemical Shift and Coupling Constant Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining molecular structure. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can predict the ¹H and ¹³C NMR chemical shifts of this compound. By calculating the magnetic shielding tensors for each nucleus, theoretical chemical shifts can be obtained. These predicted values, when compared with experimental data (if available), can confirm the proposed structure and provide detailed assignments for each resonance. The predicted chemical shifts would be influenced by the electronic environment of each nucleus, with the bromine atom and the thioamide group causing characteristic shifts in the aromatic and aliphatic regions of the spectrum.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

| Aromatic CH (ortho to -NHCSCH₃) | ~7.6 |

| Aromatic CH (meta to -NHCSCH₃) | ~7.5 |

| NH | ~9.5 |

| CH₃ | ~2.2 |

| Aromatic C (ipso-NHCSCH₃) | ~138 |

| Aromatic C (ortho to -NHCSCH₃) | ~122 |

| Aromatic C (meta to -NHCSCH₃) | ~132 |

| Aromatic C (para to -NHCSCH₃, ipso-Br) | ~118 |

| C=S | ~198 |

| CH₃ | ~25 |

Note: These are estimated values based on computational studies of analogous compounds and general NMR principles.

Simulated Vibrational Spectra and Band Assignments

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can compute the harmonic vibrational frequencies of this compound. These calculated frequencies, often scaled to correct for anharmonicity and basis set limitations, can be used to generate a theoretical vibrational spectrum. The analysis of the potential energy distribution (PED) for each vibrational mode allows for the precise assignment of spectral bands to specific atomic motions, such as C=S stretching, N-H bending, and C-Br stretching. This detailed assignment is crucial for interpreting experimental spectra and understanding the molecule's vibrational dynamics.

Predicted Vibrational Frequencies and Assignments for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch | ~3300 |

| Aromatic C-H Stretch | ~3100-3000 |

| Aliphatic C-H Stretch | ~2950-2850 |

| C=S Stretch | ~1200-1050 |

| C-N Stretch | ~1350 |

| C-Br Stretch | ~650-550 |

Note: These are approximate ranges based on computational studies of similar thioamides and bromo-aromatic compounds. researchgate.netnih.govresearchgate.net

Analysis of Molecular Reactivity and Intermolecular Interactions

Computational chemistry provides powerful tools to predict the reactivity of a molecule and understand how it interacts with other molecules. By analyzing the electronic structure, one can identify the most probable sites for electrophilic and nucleophilic attack. For this compound, the HOMO and LUMO distributions would indicate that the thioamide group and the aromatic ring are key regions for chemical reactions. The nitrogen and sulfur atoms, with their lone pairs of electrons, are likely nucleophilic centers, while the thiocarbonyl carbon could be an electrophilic site.

Furthermore, the potential for intermolecular interactions, particularly hydrogen bonding, can be assessed. The N-H group of the ethanethioamide moiety can act as a hydrogen bond donor, while the sulfur atom can act as a hydrogen bond acceptor. These interactions are crucial in determining the solid-state packing of the molecule and its behavior in solution. Computational analysis of the molecular electrostatic potential (MEP) can visually represent the regions of positive and negative charge on the molecule's surface, further highlighting the sites prone to intermolecular interactions. Studies on related amides have shown the importance of N-H···O hydrogen bonds in forming crystal structures. researchgate.netnih.gov In this compound, analogous N-H···S or N-H···Br interactions might be anticipated.

Lack of Sufficient Data for a Comprehensive Review on the Coordination Chemistry of this compound

Despite a thorough search of available scientific literature, a detailed and comprehensive analysis of the coordination chemistry of this compound cannot be provided at this time due to a scarcity of specific research on this particular compound.

While the broader field of thioamide coordination chemistry is well-established, and studies on related ligands such as N-arylthioacetamides and thioacetamide (B46855) itself are available, specific research detailing the synthesis, characterization, and theoretical analysis of metal complexes involving this compound as a ligand is not present in the accessible scientific domain.

The requested article outline necessitates in-depth information on several key areas, including:

Coordination Modes: A detailed discussion of how this compound binds to metal centers, specifically through its potential sulfur, nitrogen, and halogen donor sites, requires experimental or theoretical evidence from studies on its complexes.

Ligand Field Effects and Electronic Properties: Analyzing the influence of this specific ligand on the electronic structure of metal complexes is contingent on spectroscopic and magnetic data from its coordination compounds.

Synthesis and Characterization of Metal Complexes: The outline asks for specific details on the synthesis and characterization of transition metal, main group, and lanthanide complexes. Without published research on these specific complexes, this section cannot be developed.

Theoretical Approaches: An evaluation of theoretical studies on metal-ligand bonding and stability is not possible without computational chemistry research focused on this compound complexes.

General information on the coordination behavior of thioamides suggests that they can coordinate to metal ions through the sulfur atom or form bridges between metal centers. The electronic properties of the N-aryl substituent can influence the donor properties of the thioamide group. However, without specific studies on the 4-bromophenyl derivative, any discussion would be speculative and not meet the required standard of a scientifically accurate and detailed article.

Therefore, until research focusing on the coordination chemistry of this compound is published, it is not feasible to generate the comprehensive article as requested.

Coordination Chemistry of N 4 Bromophenyl Ethanethioamide

Theoretical Approaches to Metal-Ligand Bonding and Stability

Ligand Field Theory and Molecular Orbital Theory Applications

An extensive search for the application of Ligand Field Theory (LFT) and Molecular Orbital (MO) Theory to coordination complexes of N-(4-bromophenyl)ethanethioamide has yielded no specific studies. LFT and MO Theory are fundamental frameworks for describing the electronic structure, bonding, and spectroscopic properties of transition metal complexes. nih.govnih.govmdpi.com Typically, these theories are used to explain the d-orbital splitting and the nature of metal-ligand bonding. nih.govnih.gov However, the scientific literature lacks any articles that apply these theories to analyze complexes formed with this compound. While general principles of how a thioamide ligand would coordinate to a metal center—typically through the sulfur and/or nitrogen atoms—can be inferred, specific analyses, including the generation of molecular orbital diagrams or the determination of ligand field parameters for this compound complexes, have not been published.

Catalytic Applications of this compound-derived Metal Complexes

The investigation into the catalytic uses of metal complexes derived from this compound also returned no specific findings. Transition metal complexes are widely used as catalysts in a vast array of chemical transformations due to their ability to facilitate reactions with high efficiency and selectivity.

Catalytic Activity in Organic Transformations

There are no documented instances of metal complexes of this compound being employed as catalysts in organic transformations. Thioamide and thiosemicarbazone complexes, in general, have shown promise in catalyzing reactions such as C-C coupling, hydrogenations, and oxidations. However, the catalytic potential of complexes specifically containing the this compound ligand has not been explored or reported in the scientific literature. Consequently, no data tables on reaction yields, substrate scope, or turnover numbers can be provided.

Mechanistic Studies of Metal-Mediated Catalysis

Given the absence of reported catalytic applications, it follows that there are no mechanistic studies on metal-mediated catalysis involving this compound complexes. Mechanistic studies are crucial for understanding the step-by-step pathway of a catalytic reaction, identifying key intermediates, and optimizing reaction conditions. Research on the mechanisms of catalysis often involves a combination of kinetic studies, spectroscopic analysis, and computational modeling to elucidate the role of the catalyst. This level of detailed investigation has not been undertaken for complexes of this compound.

Supramolecular Assembly and Crystal Engineering of N 4 Bromophenyl Ethanethioamide

Self-Assembly Principles and Intermolecular Interactions

The self-assembly of this molecule in the solid state is expected to be a finely tuned interplay between its hydrogen bond donors and acceptors, and the directional influence of the halogen atom.

The thioamide functional group (-C(S)NH-) is a cornerstone of supramolecular chemistry. Unlike its amide analogue, which typically forms robust N-H···O hydrogen bonds, the thioamide group facilitates N-H···S interactions. While the sulfur atom is a weaker hydrogen bond acceptor than oxygen, these bonds are highly influential in directing crystal packing.

A common and highly stable motif formed by primary and secondary thioamides is the hydrogen-bonded dimer, which creates a characteristic eight-membered ring, often denoted by the graph set descriptor R²₂(8). This is seen in the crystal structure of the related compound N-(4-Bromophenyl)methoxycarbothioamide, where two molecules form a dimer via N−H···S hydrogen bonds. nih.gov It is highly probable that N-(4-bromophenyl)ethanethioamide would exhibit a similar dimeric synthon, establishing the primary building block of its supramolecular structure.

The presence of a bromine atom on the phenyl ring introduces the possibility of halogen bonding. Halogen bonding is a directional, non-covalent interaction where an electrophilic region on the halogen atom (the σ-hole) is attracted to a nucleophilic site. In the case of this compound, potential halogen bond acceptors include the thioamide sulfur atom (Br···S) or the nitrogen atom of a neighboring molecule (Br···N).

Furthermore, the bromine atom can interact with the electron-rich π-system of an adjacent aromatic ring (Br···π). nih.gov These interactions, along with potential π-π stacking between the phenyl rings, would serve to link the primary hydrogen-bonded motifs into a more complex three-dimensional architecture. The interplay between the stronger N-H···S hydrogen bond and these weaker halogen and aromatic interactions would ultimately define the final crystal packing.

Co-crystallization and Polymorphism Studies

The study of co-crystals and polymorphs allows for the tuning of a material's solid-state properties. For this compound, such studies remain unreported.

Co-crystallization involves combining the target molecule with a secondary component, or "coformer," to create a new, ordered crystalline phase. The design of co-crystals of this compound would leverage its hydrogen bonding capabilities. Carboxylic acids, for example, are excellent coformers for molecules with hydrogen bond acceptor sites. A study on 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine (B76136) successfully formed co-crystals with carboxylic acids through strong N-H···O and O-H···N hydrogen bonds. bldpharm.com This suggests that this compound could readily form co-crystals with a variety of coformers, leading to new materials with potentially altered physical properties.

Polymorphism is the ability of a compound to crystallize in multiple different crystal structures. These different forms can arise from variations in molecular conformation or intermolecular packing arrangements. For example, three distinct conformational polymorphs were identified for N-(4'-methoxyphenyl)-3-bromothiobenzamide, where different packing efficiencies of planar versus non-planar conformers led to different crystalline phases. It is plausible that this compound could also exhibit polymorphism, with different forms stabilized by subtle shifts in the balance of hydrogen and halogen bonding.

Engineering of Supramolecular Networks and Coordination Polymers

The thioamide group is an effective ligand for metal ions, making this compound a potential building block for coordination polymers. The sulfur atom is a soft donor, showing a preference for soft metal ions like Ag(I), Hg(II), or Cu(I).

The thiocyanate (B1210189) ion (SCN⁻), a related sulfur- and nitrogen-containing linker, is known to form extensive one-, two-, or three-dimensional coordination polymers by bridging metal centers. Similarly, this compound could coordinate to metal centers through its sulfur atom, with the N-H group available for further hydrogen bonding. The bromo-substituent could also play a role in modulating the final network structure through secondary halogen bond interactions. However, no specific coordination polymers based on this compound as a ligand have been reported in the literature to date.

Following a comprehensive search of scientific literature and crystallographic databases, detailed information regarding the supramolecular assembly and crystal engineering of the specific chemical compound This compound is not available in the public domain. Research and publications providing crystal structure data, which are essential for a thorough analysis of its role as a building block in extended architectures and the modulation of framework properties through ligand design, could not be located.

The study of supramolecular assembly and crystal engineering relies heavily on the experimental determination of a compound's crystal structure through techniques such as X-ray diffraction. This data provides precise information on molecular conformation, intermolecular interactions (like hydrogen bonds, halogen bonds, and π-π stacking), and the resulting packing motifs in the solid state. Without this foundational information for this compound, a detailed and scientifically accurate discussion as per the requested outline is not possible.

For context, extensive research is available for the analogous oxygen-containing compound, N-(4-bromophenyl)acetamide . Studies on this molecule reveal that it forms supramolecular chains through N—H⋯O hydrogen bonds and is influenced by weaker C—H⋯π interactions. nih.govresearchgate.net Different crystalline forms, or polymorphs, of N-(4-bromophenyl)acetamide have been identified, each with unique crystal packing and thermodynamic stability. nih.govresearchgate.net This body of work on the acetamide (B32628) analogue highlights the types of analyses that would be possible for this compound if its crystal structure were determined and published. The replacement of the oxygen atom with a sulfur atom in the ethanethioamide would be expected to significantly alter the intermolecular interactions, favoring different supramolecular synthons and potentially leading to novel crystal packing arrangements. However, without experimental data, any such discussion remains speculative.

Should crystallographic data for this compound become available in the future, a detailed analysis of its supramolecular chemistry and crystal engineering potential could be conducted.

Mechanistic Investigations of Biological Activity and Molecular Recognition for N 4 Bromophenyl Ethanethioamide Analogs

In Vitro Studies on Specific Biomolecular Interactions

Enzyme Binding and Inhibition Mechanisms

No specific data on the enzyme binding and inhibition mechanisms of N-(4-bromophenyl)ethanethioamide are available in the current scientific literature.

Cellular Pathway Modulation at the Molecular Level

There is no specific information regarding the modulation of cellular pathways at the molecular level by this compound.

Molecular Docking and Dynamics Simulations for Ligand-Biomacromolecule Complexes

Identification of Key Binding Interactions and Active Sites

No molecular docking or dynamics simulation studies for this compound have been found in the reviewed literature.

Structure-Activity Relationship (SAR) Elucidation at a Molecular Level

Without data on the biological activity and molecular interactions of this compound and a series of its direct analogs, a structure-activity relationship cannot be established.

Emerging Research Directions and Potential Applications in Advanced Chemical Science

Development of Novel Synthetic Routes to Access Diverse Derivatives

The exploration of N-(4-bromophenyl)ethanethioamide's potential is fundamentally linked to the ability to synthesize a wide array of its derivatives. Research in this area focuses on both the efficient construction of the core thioamide structure and the subsequent diversification of the molecule.

A primary and well-established method for synthesizing the this compound core involves the thionation of its oxygen-containing analog, N-(4-bromophenyl)acetamide. This transformation is typically achieved using sulfurating agents such as phosphorus pentasulfide (P₂S₅) or Lawesson's reagent. wikipedia.orgtue.nl Alternative modern approaches are also being explored, including one-pot, three-component reactions that combine an aldehyde, an amine, and elemental sulfur, offering a more atom-economical route. organic-chemistry.orgmdpi.com

The true synthetic versatility of the scaffold lies in the functionalization of the 4-bromophenyl ring. The bromine atom serves as a highly effective synthetic handle for transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. researchgate.netwikipedia.org This reaction allows for the substitution of the bromine atom with a vast range of aryl, heteroaryl, or alkyl groups by reacting this compound with various boronic acids or their esters. acs.orgresearchgate.net This strategy enables the creation of a large combinatorial library of derivatives with systematically varied electronic and steric properties, which is crucial for tuning the molecule's function for specific applications.

| Coupling Partner | Catalyst System (Example) | Resulting Derivative Structure |

| Phenylboronic acid | Pd(PPh₃)₄ / Base | N-(biphenyl-4-yl)ethanethioamide |

| Thiophene-2-boronic acid | Pd(dppf)Cl₂ / Base | N-(4-(thiophen-2-yl)phenyl)ethanethioamide |

| Methylboronic acid | Pd(OAc)₂ / SPhos / Base | N-(4-toyl)ethanethioamide |

Exploration of Advanced Materials Based on this compound Scaffolds

The unique properties of the thioamide group make this compound an attractive building block for advanced functional materials. Polythioamides, which are polymers containing the thioamide linkage in their backbone, exhibit distinct characteristics compared to their polyamide counterparts, including higher refractive indices and a strong affinity for heavy and soft metals. rsc.org

Research is underway to incorporate thioamide functionalities into polymers, either through the polymerization of thioamide-containing monomers or via post-polymerization modification of existing polymers. researchgate.netaps.org For instance, polymers functionalized with thioamide units demonstrate a remarkable capacity for adsorbing heavy metal ions such as silver (Ag⁺), gold (Au³⁺), and mercury (Hg²⁺) from aqueous solutions. rsc.org This suggests that materials derived from this compound could be developed for applications in environmental remediation and water purification. google.com

Furthermore, the integration of thioamide units can create materials with interesting optoelectronic properties. Some poly(amide-thioamide) copolymers have been shown to exhibit luminescence under UV excitation, indicating potential applications in the photoelectric field, such as in sensors or light-emitting devices. google.com The thioamide scaffold can also be used to embed metal nanoparticles within a polymer matrix, creating composite materials that can serve as reusable catalysts for chemical transformations. rsc.org

Rational Design of Ligands for Specific Coordination and Supramolecular Architectures

The thioamide functional group is a versatile ligand in coordination chemistry. springerprofessional.de The presence of both a soft sulfur donor and a harder nitrogen atom allows it to coordinate with a wide range of transition metals in various modes, including monodentate, bidentate (chelating), and bridging fashions. ucj.org.uarsc.org This versatility makes this compound a valuable scaffold for designing ligands tailored for specific catalytic or biological applications. Metal complexes incorporating thioamide ligands have shown promise as catalysts and have been investigated for their biological activity. nih.govoup.comresearchgate.net

Beyond coordination chemistry, the thioamide group plays a crucial role in directing the formation of non-covalent supramolecular structures. Compared to amides, thioamides are stronger hydrogen bond donors (from the N-H group) but weaker hydrogen bond acceptors (at the sulfur atom). nih.govacs.org This distinct hydrogen-bonding profile can be exploited to engineer predictable self-assembling systems. The directional N-H···S=C hydrogen bonds are strong enough to drive the assembly of molecules into well-defined architectures, such as one-dimensional helical polymers. tue.nlresearchgate.net In the context of this compound, these hydrogen bonds, in concert with π-π stacking interactions from the aromatic rings, can be used to construct complex and functional supramolecular materials.

| Interaction Type | Participating Groups | Potential Supramolecular Structure |

| Hydrogen Bonding | N-H (donor) and C=S (acceptor) | 1D chains, tapes, or helical polymers |

| π-π Stacking | Phenyl rings | Columnar stacks, layered structures |

| Halogen Bonding | Bromine atom (donor) and Lewis base | Co-crystals, extended networks |

Predictive Modeling for Structure-Property-Activity Relationships

Computational chemistry and predictive modeling are indispensable tools for accelerating the discovery and optimization of new molecules. For this compound and its derivatives, these methods can provide profound insights into their behavior and guide experimental efforts.

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful approach for correlating molecular structure with chemical, physical, or biological properties. By generating a library of this compound derivatives (as described in section 8.1) and measuring a specific activity (e.g., catalytic efficiency, biological potency), QSAR models can be built to predict the activity of new, unsynthesized compounds. Such models have been successfully applied to predict the biological activities of other brominated aromatic compounds. nih.govflemingcollege.ca This approach can significantly reduce the time and resources required for identifying lead candidates.

Density Functional Theory (DFT) calculations can be employed to understand the fundamental electronic structure and reactivity of the this compound scaffold. nih.gov DFT can predict key molecular properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), bond lengths, vibrational frequencies, and reaction energy profiles. springerprofessional.dechemrxiv.org This information is vital for rationalizing observed properties and for designing new derivatives with tailored electronic characteristics for applications in materials science or as ligands. DFT is also used to model non-covalent interactions, helping to predict the stability and geometry of supramolecular assemblies. nih.gov

Interdisciplinary Approaches in Chemical Biology and Material Science

The unique characteristics of the this compound scaffold make it a compelling target for interdisciplinary research spanning chemical biology and material science.

In chemical biology , the thioamide group is often used as a bioisostere for the amide bond in peptides and proteins. illinois.educhemrxiv.org This single-atom substitution can enhance a peptide's resistance to enzymatic degradation by proteases and can be used as a spectroscopic probe to study protein folding and dynamics. acs.orgnih.gov Derivatives of this compound could be explored as small molecule inhibitors for enzymes where the thioamide moiety interacts with a key active site residue. Furthermore, related compounds containing a 4-(4-bromophenyl)thiazole (B159989) core have demonstrated significant antimicrobial and anticancer activities, suggesting that the N-(4-bromophenyl) moiety is a valuable pharmacophore for drug discovery. researchgate.netnih.gov

In material science , the applications are equally broad. The strong affinity of the thioamide's sulfur atom for heavy metals can be harnessed to create highly sensitive and selective chemical sensors. springerprofessional.de Functionalized polymers incorporating the this compound unit could be used to fabricate films or membranes for the selective removal of toxic metal ions from industrial wastewater. researchgate.net The ability to form ordered supramolecular structures through hydrogen bonding and π-stacking opens avenues for the development of "smart" materials whose properties can be tuned by external stimuli.

By leveraging novel synthetic strategies, advanced materials design, and predictive computational modeling, the full potential of the this compound scaffold can be unlocked, paving the way for significant advancements in both fundamental and applied chemical science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.